molecular formula C6H8O3 B1329276 5-Acetyldihydrofuran-2(3H)-one CAS No. 29393-32-6

5-Acetyldihydrofuran-2(3H)-one

Cat. No. B1329276
CAS RN: 29393-32-6
M. Wt: 128.13 g/mol
InChI Key: AHLDCEZSQNGEFT-UHFFFAOYSA-N
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Description

5-Acetyldihydrofuran-2(3H)-one is a chemical compound that belongs to the class of organic compounds known as furanones. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of 5-acetyldihydrofuran-2(3H)-one includes an acetyl group attached to the furan ring, which influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of substituted furan-2(5H)-ones, which are closely related to 5-acetyldihydrofuran-2(3H)-one, has been achieved through a one-pot, three-component condensation reaction. This reaction involves aldehydes, amines, and dialkyl acetylenedicarboxylates. One study demonstrates the use of acetic acid as an efficient catalyst for this reaction, which is performed at room temperature, highlighting the simplicity and accessibility of the method . Another study presents a similar synthesis using an acidic ionic liquid catalyst, N-methyl 2-pyrrolidonium hydrogen sulfate ([H-NMP]HSO4), which offers an environmentally friendly approach with high yields .

Molecular Structure Analysis

The molecular structure of 5-acetyldihydrofuran-2(3H)-one derivatives, such as 5-fluoroalkyl-substituted 3-acetyldihydrofuran-2(3H)-ones, exhibits interesting features like geometric isomerism and tautomerism. In the solid state, these compounds predominantly exist in the diketo form as the cis isomer. This structure has been confirmed through X-ray structural investigation. However, in solution, there is an equilibrium between cis-trans isomers and an enol form, as established by various NMR spectroscopy methods .

Chemical Reactions Analysis

The reactivity of 5-acetyldihydrofuran-2(3H)-one and its derivatives can be inferred from the studies on their synthesis and molecular structure. The presence of the acetyl group and the furan ring allows for various chemical reactions, including condensation with different reagents. The studies do not directly address the broader range of chemical reactions that 5-acetyldihydrofuran-2(3H)-one might undergo, but the methods used for synthesis and the established tautomeric equilibria suggest that these compounds can participate in further chemical transformations .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly discuss the physical and chemical properties of 5-acetyldihydrofuran-2(3H)-one, the properties can be extrapolated from the related compounds studied. The furanones are generally known for their aromaticity and the ability to form hydrogen bonds due to the oxygen atom in the ring. The acetyl group can influence the compound's polarity, solubility, and reactivity. The studies on isomerism and tautomerism also provide insight into the stability and behavior of these compounds under different conditions .

Scientific Research Applications

  • Isomerism and Tautomerism Studies

    • Research on 5-fluoroalkyl-substituted 3-acetyldihydrofuran-2(3H)-ones has explored their geometric isomerism and tautomeric equilibrium, providing insights into their behavior in both solid and solution states. This includes studies on cis-trans isomers and enol forms, as established by various spectroscopic methods (Kodess et al., 2009).
  • Synthetic Applications

    • The compound has been used in synthesizing various dihydropyrimidin-2(1H)-ones, where its dehydrogenation under different conditions was investigated. This highlights its potential in organic synthesis and chemical transformations (Memarian et al., 2010).
    • Another study involved the synthesis of dihydrofuranones, a class of compounds with a variety of biological activities, using 3-acetylfuran-2(5H)-ones (Hakobyan et al., 2015).
  • Chiral Induction in Radical Reactions

    • Research has been conducted on the chiral induction properties of 5-hydroxyfuran-2[5H]-one derivatives, contributing to our understanding of stereochemistry in organic reactions (Marinković et al., 2004).
  • Catalysis and Reaction Kinetics

    • Studies on base-catalyzed condensation reactions involving methylfuran-2(3H)-one derivatives provide valuable data on reaction mechanisms and kinetics, useful in catalysis research (Bellobono et al., 1976).
  • Renewable Resource Utilization

    • The use of 5-hydroxyfuran-2(5H)-one as an electrophile in Friedel-Crafts alkylation highlights its potential in utilizing renewable resources for chemical synthesis (Riguet, 2011).
  • Photoreactions and Synthetic Applications

    • Research on the photochemical reactions of related compounds suggests potential applications in synthetic organic chemistry, offering insights into reaction pathways and product selectivity (Plíštil et al., 2006).
  • Molecular Dynamics Studies

    • Investigations into the torsional dynamics of two methyl groups in related furan compounds, using microwave spectroscopy, provide a deeper understanding of molecular behavior and properties (Van et al., 2016).
  • Cycloaddition Reactions

    • A study on Rh-catalyzed cycloadditions of acyloxy-1,4-enynes and alkynes contributes to our knowledge of reaction mechanisms, reactivity, and regioselectivity, useful in developing new synthetic methods (Xu et al., 2013).

Future Directions

The future of 5-Acetyldihydrofuran-2(3H)-one and similar compounds lies in the field of green chemistry, where there is a shift from traditional resources like crude oil to biomass . Furan platform chemicals (FPCs), including 5-Acetyldihydrofuran-2(3H)-one, can be economically synthesized from biomass, opening up a wide range of potential applications .

properties

IUPAC Name

5-acetyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)5-2-3-6(8)9-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLDCEZSQNGEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951927
Record name 5-Acetyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyldihydrofuran-2(3H)-one

CAS RN

29393-32-6
Record name Solerone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29393-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyldihydrofuran-2(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029393326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetyloxolan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetyldihydrofuran-2(3H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Moon, J Cha - Foods, 2020 - mdpi.com
The roots of Salvia miltiorrhiza are known to exhibit antioxidant and antibacterial activities. To improve the antioxidant and antibacterial activities of S. miltiorrhiza roots, the roots were …
Number of citations: 15 www.mdpi.com
K Furdíková, A Machyňáková, T Drtilová, T Klempová… - LWT, 2019 - Elsevier
The presented work compares basic parameters as well as comprehensive profiles of volatile organic compounds identified in healthy and noble-rotten grape berries of 6 Tokaj …
Number of citations: 17 www.sciencedirect.com
X Yan, S Pan, X Liu, M Tan, X Zheng, W Du, M Wu… - Foods, 2023 - mdpi.com
To discriminate the aroma-active compounds in dried jujube slices through microwave-dried treatments and understand their sensory attributes, odor activity value (OAV) and detection …
Number of citations: 7 www.mdpi.com
A Boban, U Vrhovsek, S Carlin, A Mucalo, I Budić-Leto - Metabolites, 2022 - mdpi.com
This study investigated the detailed volatile aroma profile of young white wines of Maraština, Vitis Vinifera L., produced by spontaneous fermentation. The wines were produced from 10 …
Number of citations: 4 www.mdpi.com
P Cemin, SR Ribeiro, FC de Oliveira, FL Leães… - Food Research …, 2022 - Elsevier
This study aimed to evaluate the volatile compounds of chocolates made of Brazilian cocoas and statistically track them according to the products’ sensorial profile in order to relate …
Number of citations: 5 www.sciencedirect.com
A Boban, U Vrhovsek, S Carlin, A Mucalo, I Budic-Leto - 2022 - openpub.fmach.it
This study investigated the detailed volatile aroma profile of young white wines of Maraština, Vitis Vinifera L., produced by spontaneous fermentation. The wines were produced from 10 …
Number of citations: 2 openpub.fmach.it
M Fabjanowicz, A Różańska, NS Abdelwahab… - Food Chemistry, 2023 - Elsevier
Food products composition analysis is a prerequisite for verification of product quality, fulfillment of regulatory enforcements, checking compliance with national and international food …
Number of citations: 4 www.sciencedirect.com
X Chen, Q Shi, X Zhou, X Liu - Royal Society Open …, 2019 - royalsocietypublishing.org
Aldehydes and ketones (AKs) in cigarette smoke are risk to humans and environment. Due to the complexity of itself and the interference of the smoke tar matrix, the aldehydes and …
Number of citations: 1 royalsocietypublishing.org
S Liang, Y Liu, S Yuan, Y Liu, B Zhu, M Zhang - Foods, 2022 - mdpi.com
As the aroma of Chinese vinegar is a key quality trait that influences consumer liking, a combination of sensory data and instrumental measurements were performed to help understand …
Number of citations: 2 www.mdpi.com
B Andreasen, B van Bavel, S Fischer, P Haglund… - 2021 - books.google.com
Available online: https://pub. norden. org/temanord2021-526/The purpose of this project is to dig deeper into the data material already generated in the Suspect screening in Nordic …
Number of citations: 2 books.google.com

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